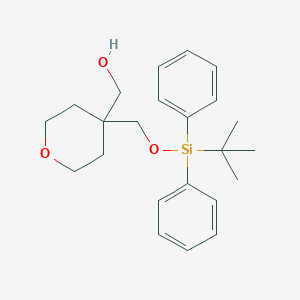
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol: is a complex organic compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a tetrahydropyran ring. This compound is of interest in organic synthesis due to its stability and utility in protecting hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of a hydroxyl group on tetrahydropyran using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the protected compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors, which allow for efficient and rapid production. These reactors can handle the necessary reagents and conditions to produce the compound on a larger scale with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The TBDPS group can be selectively removed under oxidative conditions.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol.
Substitution: : The TBDPS group can be substituted with other functional groups as needed.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) .
Reduction: : Typical reagents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) .
Substitution: : Reagents like nucleophiles (RLi, RMgX) and electrophiles (RCOCl, RCHO) are used.
Major Products Formed
Oxidation: : Removal of the TBDPS group to yield the free hydroxyl group.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Introduction of new functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its stability and versatility:
Chemistry: : It serves as a protecting group in organic synthesis, particularly in carbohydrate chemistry.
Biology: : It can be used in the study of glycoproteins and glycolipids.
Medicine: : Its derivatives may be explored for potential therapeutic applications.
Industry: : It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the protection of hydroxyl groups, preventing unwanted reactions during synthesis. The TBDPS group is stable under a variety of conditions, making it ideal for complex organic syntheses.
Comparison with Similar Compounds
This compound is unique due to its stability and the efficiency with which it can be synthesized and deprotected. Similar compounds include:
Tert-butyldimethylsilyl (TBDMS) ethers
Trimethylsilyl (TMS) ethers
Triisopropylsilyl (TIPS) ethers
These compounds also serve as protecting groups but differ in their stability and reactivity profiles.
Properties
IUPAC Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-23(18-24)14-16-25-17-15-23/h4-13,24H,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUTUOLUUNCQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
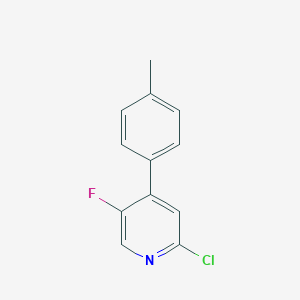
![1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B8158707.png)
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
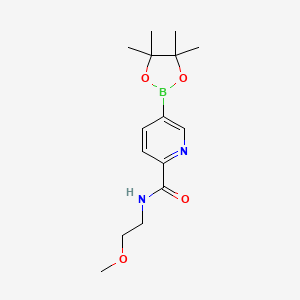
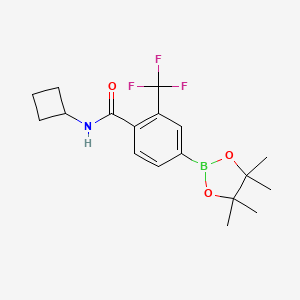

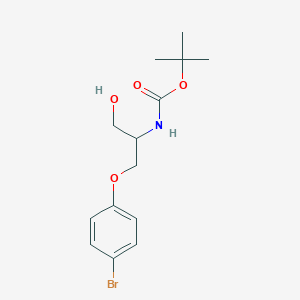
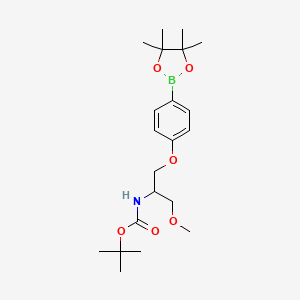
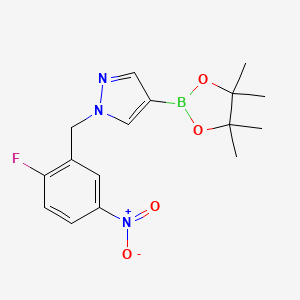
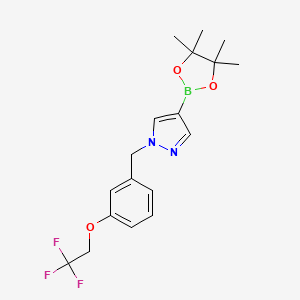
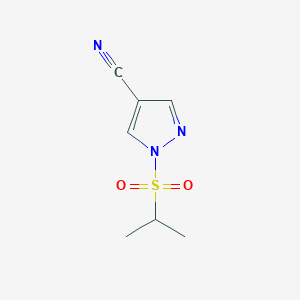
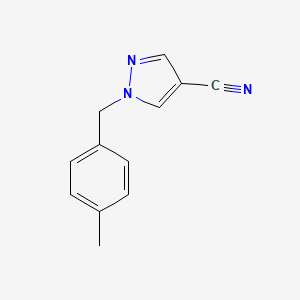
![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)
